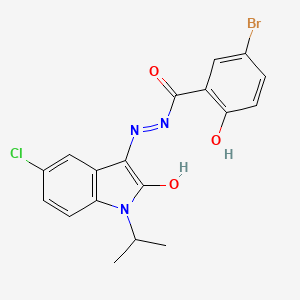

(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

5-bromo-N-(5-chloro-2-hydroxy-1-propan-2-ylindol-3-yl)imino-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O3/c1-9(2)23-14-5-4-11(20)8-12(14)16(18(23)26)21-22-17(25)13-7-10(19)3-6-15(13)24/h3-9,24,26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYQMRJEYAHEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a hydrazone compound characterized by its complex structure, which includes a bromine atom and a chloro group. This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula for this compound is C16H15BrClN3O3, and its unique structure contributes to its potential pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is crucial for understanding its biological activity. The presence of multiple functional groups, including a hydrazone linkage, enhances its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H15BrClN3O3 |

| Functional Groups | Hydrazone, hydroxyl, bromo, chloro |

| Physical State | Typically solid at room temperature |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Hydrazones have been studied extensively for their potential as:

- Anticancer Agents : Several studies have demonstrated that hydrazone derivatives can inhibit cancer cell proliferation. For instance, derivatives based on the indolin scaffold have shown promising anticancer activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells .

- Antimicrobial Properties : Compounds within this class have also been evaluated for their antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.

- Enzyme Inhibition : Some hydrazones are known to act as enzyme inhibitors, which can be beneficial in the treatment of diseases where enzyme regulation is critical.

Anticancer Activity

A study focusing on 1-benzyl-5-bromoindolin-2-one derivatives revealed that certain compounds exhibited strong anticancer activity against MCF-7 cells with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM respectively . These findings suggest that the structural modifications present in hydrazone compounds can significantly enhance their biological efficacy.

VEGFR Inhibition

In another investigation, compounds derived from the indoline scaffold were assessed for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The derivatives showed promising inhibitory effects with IC50 values ranging from 0.503 µM to 0.728 µM .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and analogs:

Notes:

Bioactivity and Mechanism Insights

- Anti-inflammatory Activity: The furan analog () demonstrated inhibition of cyclooxygenase-2 (COX-2) in vitro, with an IC₅₀ of 12.3 μM. This suggests that the indolinone-hydrazide scaffold interacts with inflammatory pathways, though the target compound’s activity remains untested .

- Structural Stability : The 2-chloro-benzohydrazide derivative () exhibited a planar crystal structure stabilized by intramolecular hydrogen bonds, which may influence binding to biological targets .

- Antimicrobial Potential: Methoxy-substituted analogs () showed moderate activity against Staphylococcus aureus (MIC = 64 μg/mL), implying that halogen and electron-donating groups synergize for microbial inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted hydrazides and carbonyl precursors. For example, hydrazide derivatives (e.g., 5-bromo-2-hydroxybenzohydrazide) react with 5-chloro-1-isopropyl-2-oxoindoline-3-carbaldehyde under reflux in ethanol or acetic acid. Crystallization from ethanol or DMF/water mixtures yields pure product. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (80–100°C) to avoid side reactions like oxidation of the hydrazide moiety. Yield optimization typically requires adjusting stoichiometric ratios (1:1 to 1:1.2) and reaction times (6–12 hours) .

Q. How is the purity and structure of this compound validated in academic research?

- Methodological Answer :

- Spectroscopic Characterization : Use FT-IR to confirm the presence of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxoindoline, N-H stretch at ~3200 cm⁻¹ for the hydrazide). UV-Vis spectroscopy can detect π→π* transitions in the aromatic and conjugated systems (~250–350 nm).

- Elemental Analysis : Match experimental C, H, N, and Br/Cl percentages with theoretical values (e.g., deviations <0.3% indicate high purity).

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the (E)-configuration and confirm molecular geometry. For example, a related hydrazide derivative showed a dihedral angle of 8.2° between the benzene and indole rings, with R-factor = 0.048 .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol, methanol, or DMF/water mixtures are commonly used. Ethanol is preferred due to its moderate polarity and ability to dissolve both aromatic and polar functional groups. For example, a structurally similar compound was recrystallized from ethanol, yielding crystals with 84% recovery and purity confirmed by HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d,p) basis sets to predict bond lengths, angles, and the (E)-configuration. Compare with SC-XRD data to validate computational models.

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity (e.g., a HOMO-LUMO gap of ~3.5 eV suggests stability against electrophilic attack).

- Vibrational Spectra : Simulate IR spectra using scaled quantum mechanical (SQM) force fields. For example, deviations <10 cm⁻¹ between experimental and calculated C=O stretches indicate reliable models .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Data Cross-Validation : If DFT-predicted bond lengths deviate >0.05 Å from SC-XRD data, re-optimize using higher basis sets (e.g., 6-311++G(d,p)) or include solvent effects via the polarizable continuum model (PCM).

- Error Analysis : For inconsistent spectroscopic results, re-examine sample purity (e.g., trace solvents in NMR may obscure peaks) or consider dynamic effects (e.g., temperature-dependent conformational changes in XRD).

- Multi-Method Integration : Combine SC-XRD, NMR, and DFT to resolve ambiguities in tautomeric forms or hydrogen-bonding networks .

Q. How does the isopropyl substituent influence the compound’s supramolecular packing?

- Methodological Answer : The isopropyl group sterically hinders π-π stacking but promotes van der Waals interactions. SC-XRD of a related compound showed intermolecular C-H⋯O hydrogen bonds (2.8–3.0 Å) between the hydrazide oxygen and adjacent aromatic protons, forming a 2D network. Hirshfeld surface analysis can quantify contributions from H-bonding (∼30%), van der Waals (∼45%), and halogen interactions (Br⋯Cl contacts at 3.4 Å) .

Q. What are the challenges in determining the tautomeric equilibrium of this hydrazide derivative?

- Methodological Answer : The compound may exist in keto-enol or hydrazone-azo tautomeric forms. To resolve this:

- Variable-Temperature NMR : Monitor proton shifts (e.g., NH or OH protons) across 25–100°C. Broadening or splitting indicates dynamic equilibrium.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s peaks to distinguish between imine (∼399 eV) and amine (∼401 eV) species.

- Theoretical Calculations : Compare relative Gibbs free energies of tautomers using DFT. A ΔG < 2 kcal/mol suggests a mixed equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.